2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide
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Overview
Description
2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide is a synthetic organic compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide typically involves the reaction of thiazole derivatives with appropriate chlorinating agents. The process may include steps such as:
Formation of the Thiazole Ring: This can be achieved by cyclization reactions involving thioamides and α-haloketones.
Amidation: The final step involves the reaction of the chlorinated thiazole derivative with N-methylpropanamide under basic or acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, oxidized or reduced forms of the compound, and hydrolyzed fragments.
Scientific Research Applications
2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent due to the biological activity of the thiazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and exhibit similar biological activities.
Chlorinated Amides: Compounds such as N-chloroacetamide and N-chloropropionamide have similar functional groups and reactivity.
Uniqueness
2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide is unique due to its specific combination of a chlorinated thiazole ring and an N-methylamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c1-6(10)8(15)13(2)5-7(14)12-9-11-3-4-16-9/h3-4,6H,5H2,1-2H3,(H,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZGUWLKKCPIPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC(=O)NC1=NC=CS1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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